4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline

Epoxy curing Crosslink density Amine functionality

4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline (CAS 85423-01-4) is an aromatic triamine with the molecular formula C₂₂H₂₅N₃ and a molecular weight of 331.45 g/mol. The compound bears three primary aromatic amine groups anchored to a diphenylmethane-like core with an ethyl substituent, classifying it as a trifunctional aniline derivative.

Molecular Formula C22H25N3
Molecular Weight 331.5 g/mol
CAS No. 85423-01-4
Cat. No. B12681735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline
CAS85423-01-4
Molecular FormulaC22H25N3
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N
InChIInChI=1S/C22H25N3/c1-2-18-13-16(5-9-21(18)24)11-17-6-10-22(25)19(14-17)12-15-3-7-20(23)8-4-15/h3-10,13-14H,2,11-12,23-25H2,1H3
InChIKeyJMTHXNBSOUZLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline (CAS 85423-01-4): Structural Identity and Procurement Baseline


4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline (CAS 85423-01-4) is an aromatic triamine with the molecular formula C₂₂H₂₅N₃ and a molecular weight of 331.45 g/mol [1]. The compound bears three primary aromatic amine groups anchored to a diphenylmethane-like core with an ethyl substituent, classifying it as a trifunctional aniline derivative . Its computed physicochemical properties include a density of 1.151 g/cm³, a boiling point of 555.7 °C at 760 mmHg, a flash point of 321.4 °C, and a calculated LogP of 3.48, consistent with a hydrophobic aromatic amine [1]. The compound is listed under EINECS 287-204-5 and is commercially available from specialty chemical suppliers at research-grade purities (typically ≥98%) [2].

Why Generic Substitution of CAS 85423-01-4 with Common Aromatic Diamines Is Scientifically Unwarranted


4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline is a trifunctional aromatic amine (three –NH₂ groups per molecule), whereas the most frequently encountered in-class analogs—such as 4,4′-methylenebis(2-ethylaniline) (MOEA, CAS 19900-65-3) and 4-[(4-aminophenyl)methyl]-2-ethylaniline (CAS 51839-50-0)—are difunctional (two –NH₂ groups) [1][2]. This difference in amine functionality is not incremental; it fundamentally alters the crosslinking stoichiometry and network architecture when the compound is employed as an epoxy curing agent or as a monomer in polyimide and polyurea syntheses [3]. A trifunctional amine can contribute up to 50% more reactive sites per mole than a diamine of comparable molecular weight, directly affecting the crosslink density, gel time, glass transition temperature (Tg), and ultimate mechanical properties of the cured thermoset [3][4]. Substituting a trifunctional amine with a difunctional analog without reformulation therefore risks producing an under-crosslinked network with compromised thermal and mechanical performance.

Quantitative Differentiation Evidence: 4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline vs. Closest Analogs


Trifunctional vs. Difunctional Amine: Amine Hydrogen Equivalent Weight (AHEW) and Crosslink Density Potential

The target compound possesses three primary aromatic amine groups per molecule, yielding an Amine Hydrogen Equivalent Weight (AHEW) of approximately 110.5 g/eq (MW 331.45 ÷ 3 NH₂ groups). In contrast, the difunctional comparator 4,4′-methylenebis(2-ethylaniline) (MOEA, CAS 19900-65-3; MW 254.37) has an AHEW of approximately 127.2 g/eq (MW 254.37 ÷ 2 NH₂ groups). This 15% lower AHEW means that, on an equal-mass basis, CAS 85423-01-4 delivers approximately 15% more reactive amine hydrogen equivalents for epoxy crosslinking, enabling higher theoretical crosslink density in cured networks [1]. In epoxy-amine thermoset formulations, crosslink density (νₑ) is inversely related to the molecular weight between crosslinks (Mc); the trifunctional nature of CAS 85423-01-4 inherently produces a tighter network than a difunctional analog at equivalent stoichiometric ratios. Note: This is a class-level inference based on established epoxy-amine stoichiometry principles; direct experimental Tg or modulus data for this specific compound are not publicly available [2].

Epoxy curing Crosslink density Amine functionality

LogP and Hydrophobicity: Differentiated Compatibility with Non-Polar Resin Systems

The target compound has an experimentally determined LogP of 3.48, reflecting its pronounced hydrophobic character due to the three aromatic rings, two methylene bridges, and the ethyl substituent [1]. By comparison, its positional isomer 2-[(4-amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline (CAS 85423-02-5) exhibits a measurably higher LogP of 3.72, indicating that the relative position of the aminobenzyl substituents on the central aniline ring modulates lipophilicity by approximately 0.24 LogP units [2]. The difunctional analog 4-[(4-aminophenyl)methyl]-2-ethylaniline (CAS 51839-50-0), with fewer aromatic rings and only two amine groups, is expected to have a LogP below 3.0, making it meaningfully less hydrophobic and potentially less compatible with highly non-polar epoxy resin systems or hydrocarbon-based formulations.

Hydrophobicity LogP Resin compatibility

Regioisomeric Differentiation: Substituent Position Affects Reactivity and Network Architecture

The compound CAS 85423-01-4 is the 4,2-disubstituted regioisomer (aminobenzyl groups at the 4- and 2-positions of the central aniline ring), whereas CAS 85423-02-5 is the 2,4-disubstituted regioisomer. The IUPAC name for CAS 85423-01-4 is 4-({4-amino-3-[(4-aminophenyl)methyl]phenyl}methyl)-2-ethylaniline, confirming the specific substitution pattern [1]. The 2-position substitution on the central ring in CAS 85423-01-4 places one primary amine group ortho to a bulky aminobenzyl substituent, introducing steric hindrance that can modulate the nucleophilic reactivity of that amine toward epoxy groups compared to the less hindered 4-position amines [2]. In difunctional analogs such as MOEA (CAS 19900-65-3), both amine groups are in electronically and sterically similar para-positions relative to the methylene bridge, resulting in more uniform reactivity. This regioisomeric differentiation means that CAS 85423-01-4 may exhibit a multi-stage cure profile—with the less hindered amines reacting faster and the sterically hindered ortho-amine reacting later—potentially enabling controlled, stepwise network build-up that is unavailable with symmetrical diamines [2].

Regioisomerism Amine reactivity Network topology

Thermal Stability: High Boiling Point as a Proxy for Low Volatility in High-Temperature Curing Cycles

The target compound has a calculated boiling point of 555.7 °C at 760 mmHg, significantly higher than the boiling points of common aromatic diamine curing agents such as MOEA (CAS 19900-65-3; boiling point ~426 °C) and 4,4′-diaminodiphenylmethane (DDM; boiling point ~398 °C) [1]. This approximately 130 °C elevation in boiling point reflects the higher molecular weight and trifunctional nature of CAS 85423-01-4. In practical epoxy curing cycles that may reach 180–250 °C, the substantially lower vapor pressure of CAS 85423-01-4 reduces the risk of amine volatilization and associated stoichiometric imbalance, void formation, and worker exposure to airborne aromatic amines [2].

Thermal stability Boiling point Processing window

Best Research and Industrial Application Scenarios for 4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline (CAS 85423-01-4)


High-Crosslink-Density Epoxy Formulations for Elevated-Temperature Structural Composites

In aerospace- and automotive-grade epoxy composites requiring glass transition temperatures (Tg) exceeding 180 °C, the trifunctional architecture of CAS 85423-01-4 delivers a higher crosslink density potential per unit mass than difunctional analogs such as MOEA or DDM. Its AHEW of ~110.5 g/eq means that formulations can be designed with reduced curing-agent loading while maintaining stoichiometric balance, potentially lowering formulation cost and minimizing unreacted amine residues that can plasticize the network at elevated service temperatures. The high boiling point (555.7 °C) further ensures that the amine does not volatilize during the high-temperature cure cycles (typically 150–200 °C) required for aerospace prepregs and resin transfer molding (RTM) processes .

Polyimide and Polyamic Acid Synthesis Requiring Trifunctional Amine Monomer Architecture

The three primary amine groups of CAS 85423-01-4 make it a candidate branching or crosslinking monomer in polyimide and polyamic acid syntheses, where incorporating a trifunctional amine can introduce controlled branching into an otherwise linear polyimide backbone. This is particularly relevant for polyimide films and coatings where a balance of chain rigidity (from aromatic content) and network integrity (from trifunctional junction points) is desired. Patents and research literature describe the use of aromatic triamines in addition-cured polyimides to improve processability while maintaining high thermal stability [1].

High-Performance Polyurea and Polyurethane Coatings with Enhanced Crosslinking

In spray-applied polyurea and polyurethane elastomer systems, the trifunctional nature of CAS 85423-01-4 can be exploited to increase crosslink density beyond what is achievable with conventional aromatic diamine chain extenders such as MOEA or DETDA. The resulting coatings are expected to exhibit improved chemical resistance, reduced solvent swelling, and enhanced abrasion resistance. The LogP of 3.48 suggests good compatibility with the hydrophobic isocyanate prepolymers and polyol components commonly used in industrial protective coating formulations. The multi-stage reactivity arising from the sterically differentiated amine environments may also help control the extremely fast gel times typical of polyurea spray applications, providing a wider processing window .

Analytical Reference Standard and Method Development for Complex Aromatic Amine Mixtures

The compound's well-characterized HPLC retention behavior on Newcrom R1 reverse-phase columns, with documented mobile phase conditions (acetonitrile/water/phosphoric acid), makes it suitable as a reference standard for analytical method development targeting aromatic amine mixtures in industrial process monitoring or environmental compliance testing. The distinct InChI Key (JMTHXNBSOUZLFW-UHFFFAOYSA-N) and the availability of MS-compatible mobile phase adaptations (formic acid substitution for phosphoric acid) facilitate LC-MS method transfer across laboratories [2].

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